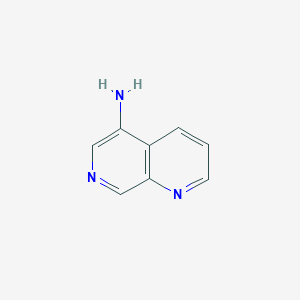
1,7-Naphthyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Naphthyridin-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1,7-Naphthyridin-5-amine derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. Key applications include:
- Antiparasitic Activity : Recent studies have identified 1,7-naphthyridine derivatives with potent antileishmanial activity. The structure-activity relationship (SAR) studies indicated that modifications at the 5-position of the naphthyridine core can enhance efficacy. For instance, compounds with triazole substituents exhibited improved pharmacokinetics and metabolic stability, making them suitable candidates for further development in treating leishmaniasis .
- Cancer Therapeutics : The compound has been explored as a scaffold for developing RAF kinase inhibitors, which are essential in cancer treatment. These inhibitors target specific pathways involved in tumor growth and proliferation .
- Antiviral Agents : A novel pharmacophore based on 1,7-naphthyridine has been developed for anti-Ebola virus applications. This research highlights the potential of naphthyridine derivatives in combating viral infections .
Synthetic Applications
The synthesis of this compound is often achieved through various cyclization reactions, which facilitate the introduction of functional groups that enhance biological activity. Notable synthetic strategies include:
- Cyclization Reactions : Methods such as the Ugi reaction and aza-Diels-Alder cycloaddition have been employed to create highly substituted naphthyridine derivatives with improved yields and functional diversity . These synthetic routes not only simplify the preparation of complex molecules but also allow for late-stage modifications that can optimize their biological properties.
- Polymer Chemistry : this compound has been incorporated into polymeric materials for electronic applications. Its ability to form stable structures under various conditions makes it a candidate for developing new functional materials .
Case Studies
Several case studies illustrate the effectiveness of this compound in drug development:
Propriétés
IUPAC Name |
1,7-naphthyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLLRUVQRRMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498391 |
Source


|
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123434-45-7 |
Source


|
| Record name | 1,7-Naphthyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













